![molecular formula C20H18FN5O4 B2428644 N-(3-fluorophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide CAS No. 941935-63-3](/img/structure/B2428644.png)
N-(3-fluorophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide
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Description
N-(3-fluorophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide is a useful research compound. Its molecular formula is C20H18FN5O4 and its molecular weight is 411.393. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluorophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluorophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Applications
- Lamotrigine Analogs as Antibacterial Agents : Fluorine-substituted 3,5-disubstituted amino-1,2,4-triazines, analogs of lamotrigine, have shown interesting antibacterial activity against various bacteria, including Bacillus subtilis and Staphylococcus aureus (Alharbi & Alshammari, 2019).
Anticancer Applications
- Cytotoxic Activity in Cancer Cell Lines : A series of 3,4-diphenyl-7-(hetero)arylimidazo[2,1-c][1,2,4]triazin-6-amine derivatives were tested against various human cancer cell lines, revealing that hydroxyl and methoxy groups on the phenyl ring can modulate cytotoxic activity. Certain compounds exhibited potent activity against specific cell lines like HL60 (human promyelocytic leukemia) and MOLT-4 (human T lymphoblastic leukemia) (Akbarzadeh et al., 2015).
- Synthesis and Antitumor Activity : Novel 1-phenyl-4-substituted phthalazine derivatives were synthesized and showed significant antiproliferative activity against several cancer cell lines. Specific compounds were found to be more effective than standard drugs in inhibiting human esophageal cancer cells (Xin et al., 2018).
Herbicidal Activity
- Novel Protox Inhibitors : A study on phenyl and 1,4-benzoxazin-5-yl pyrazole derivatives synthesized from fluoro- and methoxyphenyl compounds showed high bioactivity as herbicides. Some compounds exhibited over 90% inhibiting rate for certain weeds at low dosages (Zhou et al., 2010).
COX Inhibitory Activity
- Inhibition of COX-2 Enzyme : Compounds with a 4-methoxyphenyl group, part of the 5,6-diaryl-1,2,4-triazine derivative family, showed strong inhibitory activity on the COX-2 enzyme. One compound in particular exhibited high selectivity for COX-2 over COX-1 (Ertas et al., 2022).
properties
IUPAC Name |
N-(3-fluorophenyl)-2-[8-(4-methoxyphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O4/c1-30-16-7-5-15(6-8-16)24-9-10-25-18(28)19(29)26(23-20(24)25)12-17(27)22-14-4-2-3-13(21)11-14/h2-8,11H,9-10,12H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZKESLYOHWTPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide |
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